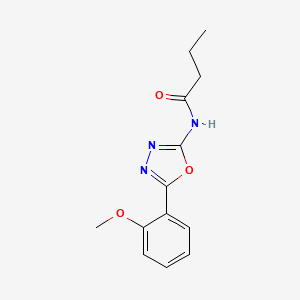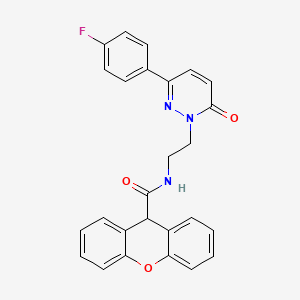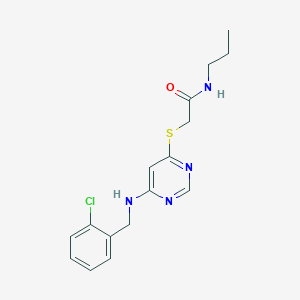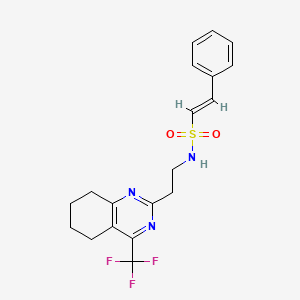
(E)-2-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)ethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)ethenesulfonamide is a useful research compound. Its molecular formula is C19H20F3N3O2S and its molecular weight is 411.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activities :
- Compounds related to this chemical structure have been studied for their anticancer activities. For instance, derivatives of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline showed inhibitory effects on extracellular regulated kinase1/2 (ERK1/2) phosphorylation and displayed anticancer activities in various cancer cell lines, including PC3, BGC823, and Bcap37 (Zhang et al., 2013).
Synthesis and Biochemical Evaluation :
- N-monosubstituted 6-aminomethylene-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinazolines were synthesized and evaluated, highlighting the versatility of these compounds in chemical synthesis and potentially in biological applications (Tonkikh et al., 2005).
Cyclization and Synthesis Methods :
- Studies on the synthesis of related tetrahydroisoquinoline and tetrahydro-3H-3-benzazepine compounds, involving cyclization techniques, demonstrate the importance of these chemical structures in the field of synthetic organic chemistry (Saitoh et al., 2001).
Electrochemical Methods in Synthesis :
- The electrochemical synthesis of related compounds provides insights into alternative and innovative methods of producing these complex molecules, opening doors for more efficient and environmentally friendly chemical processes (Kumari & Sharma, 2011).
P-Glycoprotein-Mediated Multidrug Resistance :
- Derivatives of this chemical structure have been explored as reversal agents for P-glycoprotein-mediated multidrug resistance in cancer, highlighting their potential therapeutic applications (Liu et al., 2015).
Inhibitory Activity Against Dihydrofolate Reductase :
- Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates have shown significant potency and selectivity against dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, offering potential for antitumor and antimicrobial applications (Gangjee et al., 1995).
X-ray Diffraction Characterization :
- The structural characterization of related compounds using X-ray diffraction provides crucial insights into their molecular architecture, which is vital for understanding their chemical and biological properties (Quintana et al., 2016).
Fluorescence Study and Complexation with Zn2+ :
- The preparation and characterization of fluorophores similar to this compound, especially in their interaction with Zn2+, highlight their potential use in biochemical assays and sensors (Coleman et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds have been found to targetNitric oxide synthase in the brain .
Biochemical Pathways
The interaction with nitric oxide synthase suggests that it may be involved in the regulation of nitric oxide production, which plays a key role in various physiological processes including neurotransmission, immune response, and regulation of cell death .
Pharmacokinetics
The presence of the trifluoromethyl group in the compound may confer increased stability and lipophilicity , which could potentially influence its bioavailability.
Result of Action
Given its potential interaction with nitric oxide synthase, it may influence the production of nitric oxide and thereby affect various physiological processes regulated by nitric oxide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target. The trifluoromethyl group in the compound may increase its stability , potentially making it more resistant to environmental factors.
Propiedades
IUPAC Name |
(E)-2-phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2S/c20-19(21,22)18-15-8-4-5-9-16(15)24-17(25-18)10-12-23-28(26,27)13-11-14-6-2-1-3-7-14/h1-3,6-7,11,13,23H,4-5,8-10,12H2/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZSORZLAPYPIJ-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNS(=O)(=O)C=CC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNS(=O)(=O)/C=C/C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


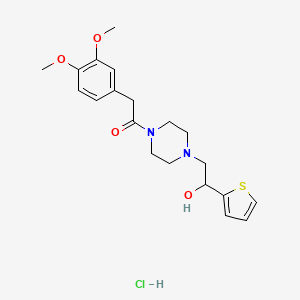
![(5-Bromopyridin-3-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2451720.png)
![(2,4-dimethylphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2451723.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-{[(dimethylcarbamoyl)methyl]sulfanyl}benzoate](/img/structure/B2451725.png)

![5-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2451727.png)
![2-(ethylthio)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2451731.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2451732.png)
